molecular formula C15H19N3O2 B2859438 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034280-53-8

2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2859438
CAS No.: 2034280-53-8
M. Wt: 273.336
InChI Key: AXJMBBFJUSJXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial research. This compound features a cyclohexene ring, a pyrazine moiety, and a pyrrolidine ring, making it a unique structure with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves the reaction of cyclohex-3-en-1-yl bromide with 3-(pyrazin-2-yloxy)pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of high-performance materials and polymers

Mechanism of Action

The mechanism of action of 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine stands out due to its unique combination of a cyclohexene ring, a pyrazine moiety, and a pyrrolidine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-15(12-4-2-1-3-5-12)18-9-6-13(11-18)20-14-10-16-7-8-17-14/h1-2,7-8,10,12-13H,3-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJMBBFJUSJXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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